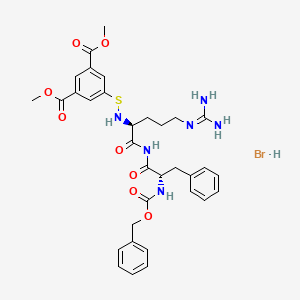
Papaie
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Papaie is a compound derived from the papaya plant (Carica papaya Linn.), which belongs to the family Caricaceae. The papaya plant is native to tropical America and is now cultivated in tropical and subtropical regions worldwide. This compound is known for its various therapeutic properties and has been used in traditional medicine for centuries .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Papaie involves extracting the active components from different parts of the papaya plant, such as the fruit, leaves, seeds, bark, and latex. The extraction process typically includes steps like drying, grinding, and solvent extraction. Common solvents used in the extraction process include ethanol, methanol, and water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction processes using advanced techniques like supercritical fluid extraction and microwave-assisted extraction. These methods enhance the efficiency and yield of the extraction process while maintaining the integrity of the active compounds .
化学反应分析
Types of Reactions
Papaie undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation reactions can produce oxidized derivatives with improved antioxidant properties, while reduction reactions can yield reduced derivatives with enhanced anti-inflammatory effects .
科学研究应用
Papaie has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications are:
作用机制
The mechanism of action of Papaie involves its interaction with various molecular targets and pathways in the body. This compound exerts its effects primarily through its proteolytic enzyme activity, which breaks down proteins into smaller peptides and amino acids. This activity is mediated by the enzyme papain, which is a cysteine protease found in the papaya plant .
Papain’s active site contains a catalytic diad that plays a crucial role in breaking peptide bonds. When topically applied, this compound induces an inflammatory response by recruiting neutrophils, mast cells, and CD3-positive cells, leading to a TH2-biased antibody response .
相似化合物的比较
Papaie can be compared with other similar compounds, such as bromelain (derived from pineapple) and ficin (derived from figs). These compounds share similar proteolytic enzyme activities and are used for their therapeutic properties.
Bromelain: Like this compound, bromelain is a proteolytic enzyme with anti-inflammatory and digestive properties.
Ficin: Ficin is another proteolytic enzyme with similar properties to this compound.
This compound is unique due to its specific enzyme composition and the presence of additional bioactive compounds, such as alkaloids, glycosides, tannins, saponins, and flavonoids, which contribute to its diverse therapeutic effects .
属性
CAS 编号 |
111070-40-7 |
|---|---|
分子式 |
C33H39BrN6O8S |
分子量 |
759.7 g/mol |
IUPAC 名称 |
dimethyl 5-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentan-2-yl]amino]sulfanylbenzene-1,3-dicarboxylate;hydrobromide |
InChI |
InChI=1S/C33H38N6O8S.BrH/c1-45-30(42)23-17-24(31(43)46-2)19-25(18-23)48-39-26(14-9-15-36-32(34)35)28(40)38-29(41)27(16-21-10-5-3-6-11-21)37-33(44)47-20-22-12-7-4-8-13-22;/h3-8,10-13,17-19,26-27,39H,9,14-16,20H2,1-2H3,(H,37,44)(H4,34,35,36)(H,38,40,41);1H/t26-,27-;/m0./s1 |
InChI 键 |
QQCPHRXFCBQYCA-WMXJXTQLSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)SNC(CCCN=C(N)N)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |
手性 SMILES |
COC(=O)C1=CC(=CC(=C1)SN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)SNC(CCCN=C(N)N)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |
Key on ui other cas no. |
111070-40-7 |
同义词 |
5-(benzyloxycarbonylphenylalanylarginylthioamido)isophthalic acid dimethyl ester PAPAIE Z-Phe-Arg-psi(CS)-AIE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















